molecular formula C20H18O3S B596959 1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene CAS No. 1345472-18-5

1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene

Cat. No. B596959
M. Wt: 338.421
InChI Key: VDMBFRIHHRJXOM-UHFFFAOYSA-N
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Description

“1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene” is a chemical compound with the CAS Number: 1345472-18-5. It has a molecular weight of 338.43 and its IUPAC name is 3-(benzyloxy)-4’-(methylsulfonyl)-1,1’-biphenyl .


Synthesis Analysis

While specific synthesis methods for “1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene” were not found, related compounds have been synthesized through various methods. For instance, a novel series of 1,2,3-triazole-linked pyrazoline analogues were prepared by the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate in the presence of glacial acetic acid medium .

Scientific Research Applications

Antioxidant Capacity Reaction Pathways

Research on similar compounds emphasizes the importance of understanding the antioxidant capacity and reaction pathways of chemical entities. For instance, the decolorization assay of antioxidant capacity using ABTS and potassium persulfate has been examined to elucidate specific reaction pathways, highlighting the role of phenolic antioxidants in forming coupling adducts with radical cations like ABTS•+ (Ilyasov et al., 2020). This work underlines the complex interactions and potential of phenolic structures in antioxidant applications.

Synthetic and Pharmacological Potential

The synthetic and pharmacological potentials of derivatives containing a sultone core, akin to the structural motifs in 1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene, have been explored, indicating a broad spectrum of pharmacological activities including anticoagulant, antimicrobial, and antitumor properties (Hryhoriv et al., 2021). This showcases the relevance of such compounds in developing new pharmacologically active agents.

Methane Signaling in Plant Physiology

The role of methane in plant physiology has been reviewed, revealing its diverse biological functions and potential as a gaseous signaling molecule, despite its inertness traditionally considered (Li et al., 2019). Such studies open avenues for research into methane-related compounds and their implications in biological systems.

Methanotrophic Bacteria and Biotechnological Applications

Methanotrophs, capable of using methane as their sole carbon source, offer biotechnological applications ranging from single-cell protein production to components for nanotechnology. Their ability to generate valuable products from methane underscores the interest in methane and related chemical structures for sustainable biotechnological solutions (Strong et al., 2015).

Oxidation of Organic Pollutants

The use of redox mediators in conjunction with oxidoreductive enzymes for the remediation of organic pollutants presents a method of enhancing the degradation efficiency of recalcitrant compounds, highlighting the potential of chemical entities in environmental cleanup efforts (Husain & Husain, 2007).

Future Directions

While specific future directions for “1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene” were not found in the retrieved data, related compounds have been synthesized and evaluated for their in vitro antioxidant activity and antimicrobial activities . This suggests potential future directions in the development of new antimicrobial and antioxidant agents.

properties

IUPAC Name

1-(4-methylsulfonylphenyl)-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3S/c1-24(21,22)20-12-10-17(11-13-20)18-8-5-9-19(14-18)23-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMBFRIHHRJXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718413
Record name 3-(Benzyloxy)-4'-(methanesulfonyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene

CAS RN

1345472-18-5
Record name 1,1′-Biphenyl, 4′-(methylsulfonyl)-3-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345472-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)-4'-(methanesulfonyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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